molecular formula C6H3N3O4S B8339126 6-nitro-1H-thieno[3,2-d]pyrimidine-2,4-dione

6-nitro-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B8339126
M. Wt: 213.17 g/mol
InChI Key: AXLGXWLKXBJBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-1H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C6H3N3O4S and its molecular weight is 213.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H3N3O4S

Molecular Weight

213.17 g/mol

IUPAC Name

6-nitro-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H3N3O4S/c10-5-4-2(7-6(11)8-5)1-3(14-4)9(12)13/h1H,(H2,7,8,10,11)

InChI Key

AXLGXWLKXBJBJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1NC(=O)NC2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of concentrated sulphuric acid (98%, 270 ml) and fuming nitric acid (270 ml) at 0° C. was treated portionwise with Example 1 (90 g, 530 mmol). Upon complete dissolution, stirring was continued at room temperature for a further 20 min. The solution was added slowly to vigorously stirred ice/water (2000 ml). After 30 min stirring at room temperature, a yellow solid was filtered, washed with water and dried in vacuo at 40° C. to give the title compound in 61% yield, >95% purity. LC-MS m/z=251.0 [M+H]+; RT=2.92; LC-MS method 1. 1H NMR: δH (400 MHz, D6-DMSO) 7.66 (1H, s), 11.71 (1H, b), 11.79 (1H, b).
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2000 mL
Type
solvent
Reaction Step Three
Yield
61%

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